molecular formula C19H32N2O14 B12292100 5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

Cat. No.: B12292100
M. Wt: 512.5 g/mol
InChI Key: CZOGCRVBCLRHQJ-UHFFFAOYSA-N
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Description

5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is a complex organic compound with significant biochemical and pharmacological properties. This compound is characterized by multiple hydroxyl groups, acetamido groups, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid involves multiple steps, typically starting with the preparation of the oxane ring structure. The process includes:

    Formation of the oxane ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of hydroxyl groups: Hydroxyl groups are introduced through hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Acetylation: Acetamido groups are introduced by acetylation of the amino groups using acetic anhydride or acetyl chloride.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods like chromatography and crystallization are employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamido groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, sulfonates

Major Products

    Oxidation products: Ketones, aldehydes

    Reduction products: Alcohols, amines

    Substitution products: Various substituted derivatives

Scientific Research Applications

5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in biochemical pathways and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in metabolic and signaling pathways.

    Pathways: The compound may modulate biochemical pathways related to inflammation, microbial growth, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Another compound with acetamido groups and significant biological activity.

    2-Acetamido-2-deoxy-D-glucose: A monosaccharide derivative with acetamido and hydroxyl groups.

Uniqueness

5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is unique due to its complex structure, multiple functional groups, and versatile reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C19H32N2O14

Molecular Weight

512.5 g/mol

IUPAC Name

5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C19H32N2O14/c1-6(23)20-11-8(25)3-19(18(31)32,35-16(11)13(27)9(26)4-22)33-5-10-14(28)15(29)12(17(30)34-10)21-7(2)24/h8-17,22,25-30H,3-5H2,1-2H3,(H,20,23)(H,21,24)(H,31,32)

InChI Key

CZOGCRVBCLRHQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O

Origin of Product

United States

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